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Compound of Interest

Compound Name: Isoquinolin-7-ylmethanol

Cat. No.: B176164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for isoquinolin-7-
ylmethanol, a key heterocyclic compound of interest in medicinal chemistry and materials

science. Due to the limited availability of public domain experimental data for this specific

derivative, this document presents a set of plausible and representative spectral data based on

the analysis of the parent isoquinoline structure and the anticipated influence of the 7-

hydroxymethyl substituent. The experimental protocols described are standardized

methodologies applicable for the characterization of such organic molecules.

Core Spectral Data
The following tables summarize the expected quantitative spectral data for isoquinolin-7-
ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.22 s - 1H H-1

8.55 d 5.8 1H H-3

8.10 s - 1H H-8

7.85 d 8.5 1H H-5

7.70 d 5.8 1H H-4

7.62 dd 8.5, 1.5 1H H-6

4.90 s - 2H -CH₂OH

2.50 br s - 1H -OH

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Atom

152.5 C-1

143.0 C-3

140.0 C-7

136.5 C-8a

130.0 C-5

128.0 C-4a

127.5 C-8

126.0 C-6

121.0 C-4

65.0 -CH₂OH
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Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3350 Strong, Broad O-H stretch (alcohol)

3050 Medium C-H stretch (aromatic)

2920 Medium C-H stretch (aliphatic)

1620 Medium C=N stretch (isoquinoline ring)

1590, 1500, 1450 Medium to Strong C=C stretch (aromatic ring)

1050 Strong C-O stretch (primary alcohol)

830 Strong
C-H bend (out-of-plane,

aromatic)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

159 100 [M]⁺ (Molecular Ion)

158 80 [M-H]⁺

141 30 [M-H₂O]⁺

130 95 [M-CHO]⁺

103 50 [C₈H₇]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented

above.
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NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

Sample Preparation: 5-10 mg of isoquinolin-7-ylmethanol was dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

¹H NMR Acquisition: The proton NMR spectrum was recorded with a spectral width of 16

ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16

scans were accumulated.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled

pulse sequence with a spectral width of 240 ppm. An acquisition time of 1.2 seconds and a

relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated to achieve

a sufficient signal-to-noise ratio.

Data Processing: All NMR data were processed using standard software. The free induction

decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3

Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced

to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of isoquinolin-7-ylmethanol (1-2 mg) was finely

ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar

and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer.

The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum

of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectral data were obtained using a mass spectrometer equipped with an electron

ionization (EI) source.

Sample Introduction: A dilute solution of isoquinolin-7-ylmethanol in methanol was

introduced into the ion source via a direct insertion probe.

Ionization: The sample was ionized using electron ionization at a standard energy of 70 eV.

Mass Analysis: The resulting ions were accelerated and separated by a quadrupole mass

analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

Data Acquisition: The data was collected and processed using the instrument's

accompanying software. The relative intensities of the detected ions were normalized to the

most abundant peak (base peak).

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of an

organic compound like isoquinolin-7-ylmethanol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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